molecular formula C9H15NO3 B8703114 N,N-bis(2-hydroxyethyl)pent-4-ynamide

N,N-bis(2-hydroxyethyl)pent-4-ynamide

Cat. No.: B8703114
M. Wt: 185.22 g/mol
InChI Key: GLUCPGKSKOLFBT-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)pent-4-ynamide is a synthetic amide derivative characterized by a pent-4-ynamide backbone (a five-carbon chain with an alkyne group at position 4) and two 2-hydroxyethyl substituents on the nitrogen atom.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)pent-4-ynamide

InChI

InChI=1S/C9H15NO3/c1-2-3-4-9(13)10(5-7-11)6-8-12/h1,11-12H,3-8H2

InChI Key

GLUCPGKSKOLFBT-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)N(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-bis(2-hydroxyethyl)pent-4-ynamide with structurally related amides, focusing on functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula Molar Mass (g/mol) Notable Properties Applications/Notes
This compound Ynamide, 2-hydroxyethyl groups Not explicitly reported (inferred: C₉H₁₅NO₃) ~185.2 (estimated) High polarity (hydroxyethyl), alkyne reactivity Potential use in polymers, click chemistry
4-[2,4-bis(tert-pentyl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide Chloronitrophenyl, tert-pentyl phenoxy C₂₆H₃₅ClN₂O₄ 475.02 Light yellow crystal, heat-sensitive (2–8°C storage) Likely agrochemical/pharmaceutical intermediate
Benzathine benzylpenicillin β-lactam, dibenzylethylenediamine C₄₈H₅₆N₆O₈S₂ 909.12 Antibiotic, salt formation for stability Long-acting penicillin formulation

Key Observations:

Functional Group Influence on Reactivity: The ynamide group in this compound introduces alkyne-driven reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition).

Polarity and Solubility: The hydroxyethyl groups in the target compound enhance hydrophilicity compared to the hydrophobic tert-pentyl phenoxy substituents in . This difference may translate to superior aqueous solubility for the former, making it suitable for biological or aqueous-phase reactions.

Stability and Storage :

  • The butanamide derivative () requires refrigeration (2–8°C), likely due to nitro group instability or sensitivity to thermal decomposition. In contrast, the hydroxyethyl groups in the target compound may improve thermal stability, though this remains speculative without experimental data .

However, benzathine benzylpenicillin’s high mass (909 g/mol) reflects its role as a salt complex for sustained release .

Research Findings and Gaps

  • Synthesis and Reactivity: No direct synthesis protocols for this compound are documented in the provided evidence. However, analogous ynamides are synthesized via copper-catalyzed coupling or nucleophilic substitution, suggesting plausible routes for this compound.
  • Biological Activity : Unlike benzathine benzylpenicillin (), the target compound lacks reported antimicrobial properties. Its hydroxyethyl groups may instead promote biocompatibility for biomedical uses.
  • Industrial Relevance : The butanamide derivative () exemplifies agrochemical applications, whereas the target compound’s ynamide functionality aligns with advanced material synthesis, warranting further exploration .

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